molecular formula C9H5Br2FO B1435830 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 1429232-50-7

2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1435830
CAS No.: 1429232-50-7
M. Wt: 307.94 g/mol
InChI Key: IISRTLBDGSVZKJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H5Br2FO It is a derivative of indanone, characterized by the presence of bromine and fluorine atoms

Mechanism of Action

Mode of Action

It is known that the compound is electron deficient , which suggests it may interact with its targets by accepting electrons. This could result in changes to the target’s structure or function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one . For instance, the compound is a solid with photochemical properties , suggesting that light exposure could influence its activity. , which could affect its distribution and action in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of indanone derivatives. One common method includes the bromination of 4-fluoro-2,3-dihydro-1H-inden-1-one using bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of bromine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and precise control systems to maintain reaction conditions. The use of high-purity reagents and optimized reaction parameters is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indanone derivatives, while oxidation can produce quinones.

Scientific Research Applications

2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but with fewer bromine atoms.

    2,2-Dibromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one: Contains additional fluorine atoms.

    2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: A related compound with a different functional group.

Uniqueness

2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2,6-dibromo-4-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2FO/c10-4-1-6-5(8(12)2-4)3-7(11)9(6)13/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISRTLBDGSVZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C(=CC(=C2)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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